molecular formula C22H26Cl2N2O B12355722 N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride CAS No. 2306823-58-3

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride

Cat. No.: B12355722
CAS No.: 2306823-58-3
M. Wt: 405.4 g/mol
InChI Key: QUQPOXDESCFNJF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The phenethyl group is introduced via a substitution reaction, often using phenethyl bromide or a similar reagent.

    Acrylamide Formation: The acrylamide moiety is introduced through an amide coupling reaction, typically using acryloyl chloride and a base such as triethylamine.

    Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt, usually by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
  • N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide
  • N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide

Uniqueness

N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acrylamide,monohydrochloride is unique due to its specific structural features, such as the acrylamide moiety and the monohydrochloride salt form. These features may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

CAS No.

2306823-58-3

Molecular Formula

C22H26Cl2N2O

Molecular Weight

405.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C22H25ClN2O.ClH/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18;/h2-11,21H,1,12-17H2;1H

InChI Key

QUQPOXDESCFNJF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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